molecular formula C11H12N6O2S B2817771 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320377-81-7

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2817771
CAS RN: 2320377-81-7
M. Wt: 292.32
InChI Key: OISIGAHASVEYHX-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, also known as MTCP, is an important chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is involved in the synthesis of various analogs with potential biological activities. A notable study describes the synthesis of 1,2,4-triazole and thiazole analogs of ketoconazole, indicating the compound's utility in generating structurally related derivatives that could possess unique biological properties. This synthesis process involves lithiation and subsequent alkylation, leading to the production of diastereomeric cis and trans 1,3-dioxolanes and hydroxymethyl 1,3-oxathiolanes, showcasing the compound's versatility in chemical transformations (Huang et al., 1997).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, some new 1,2,4-triazole derivatives were found to possess good or moderate activities against test microorganisms, highlighting the potential of this compound as a precursor for antimicrobial agents (Bektaş et al., 2007). Another study synthesized azole derivatives, including 1,2,4-triazole compounds, and evaluated them for antimicrobial activities, with some demonstrating significant efficacy against microorganisms (Başoğlu et al., 2013).

Antifungal and Antibacterial Screening

The synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus was conducted, and these compounds were screened for antibacterial activity. Some of these derivatives showed moderate activity towards Bacillus Subtilis and Escherichia Coli, further demonstrating the relevance of this compound in developing new antibacterial agents (Deshmukh et al., 2017).

Antiviral and Anti-TMV Activities

Additionally, derivatives doped with febuxostat were synthesized for biological interest, showing promising antiviral activities against Tobacco mosaic virus (TMV), alongside potent antimicrobial activity. This underscores the compound's potential utility in creating derivatives for agricultural and pharmaceutical antiviral applications (Reddy et al., 2013).

properties

IUPAC Name

4-(1-methyltriazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c1-15-6-8(13-14-15)10(19)16-3-4-17(9(18)7-16)11-12-2-5-20-11/h2,5-6H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISIGAHASVEYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

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